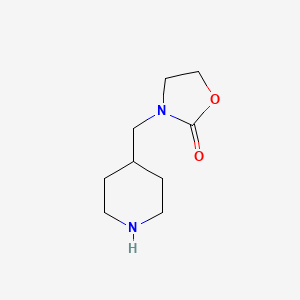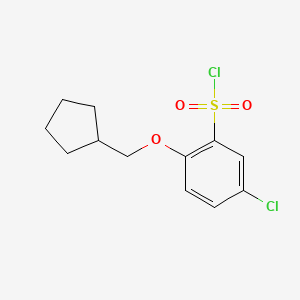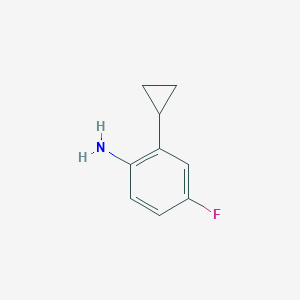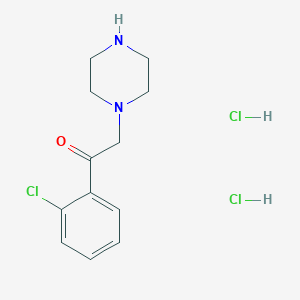
1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride
Vue d'ensemble
Description
“1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the linear formula C10H13ClN2 · HCl . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The compound has a melting point of 160-163 °C (dec.) (lit.) . Its solubility in DMSO and methanol is slight .
Applications De Recherche Scientifique
Overview of Arylpiperazine Derivatives
Arylpiperazine derivatives, including compounds like 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride, have garnered clinical attention for their therapeutic potential, mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This class of metabolites has been studied for their distribution in tissues and their pharmacological actions in relation to the parent arylpiperazine derivatives. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and pharmacodynamics (S. Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Piperazine, as a core structure, is pivotal in drug design, given its presence in a wide range of drugs with diverse therapeutic applications. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. The exploration of piperazine-based molecules has expanded beyond central nervous system (CNS) activity, demonstrating its versatility and potential in discovering drug-like elements for various diseases. This underscores the importance of further therapeutic investigations into piperazine-based compounds (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Piperazine and Morpholine in Medicinal Chemistry
Recent medicinal chemistry investigations have emphasized the broad pharmaceutical applications of piperazine and morpholine analogues. The review of in vitro and in vivo studies of these compounds reveals their potent pharmacophoric activities and highlights new methods for their synthesis. This review provides insights into the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, suggesting the necessity for continued development in this domain (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, S. Khanum, 2015).
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, indicating the broad potential of piperazine derivatives.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFOHBXWWFTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



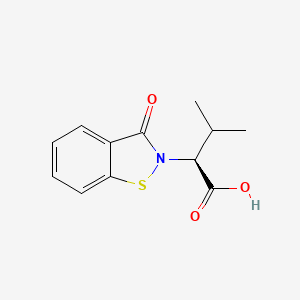

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

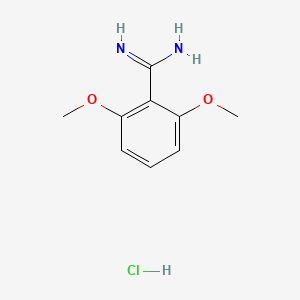
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
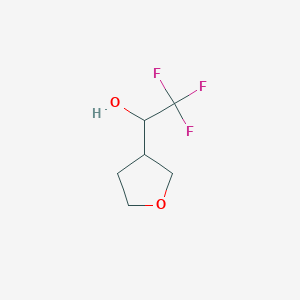
![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

